molecular formula C17H21FN2S B1392524 (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1242898-95-8

(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Cat. No. B1392524
M. Wt: 304.4 g/mol
InChI Key: KYQPJSGBKDJETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” is a chemical compound with the molecular formula C17H21FN2S and a molecular weight of 304.43 . It’s used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a piperidinylmethyl group, and a thienylmethyl group . These groups are likely to influence the compound’s reactivity and physical properties.

Scientific Research Applications

Selective Agonists at 5-HT1A Receptors

Research has demonstrated that derivatives of (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine can act as selective and potent agonists at 5-HT1A receptors. These derivatives have shown enhanced and long-lasting agonist activity in rats after oral administration. This suggests potential applications in treating conditions like depression, where 5-HT1A receptor activation is beneficial (Vacher et al., 1999).

Antimycobacterial Activity

Some derivatives of this compound have been found to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This points to potential applications in tuberculosis treatment. For instance, compound 4e showed potent antimycobacterial activity and was more effective than traditional treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Analgesic Properties

Research has indicated that certain 5-HT1A receptor agonists derived from (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine could be effective in alleviating neuropathic pain. This is evident in models like trigeminal neuralgia, suggesting potential applications in pain management (Deseure et al., 2002).

Interaction with Monoamine Transporters

Some derivatives show significant interaction with monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This makes them potential candidates for neurological and psychiatric disorders where monoamine transporters play a key role (Kolhatkar et al., 2003).

Synthesis of Porphyrins

The compound is also useful in the synthesis of porphyrins, which have applications in areas such as photodynamic therapy and molecular electronics. The synthesis process involves palladium-catalyzed amination, demonstrating its versatility in organic synthesis (Artamkina et al., 2008).

properties

IUPAC Name

4-fluoro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQPJSGBKDJETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 2
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 3
Reactant of Route 3
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 4
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 5
Reactant of Route 5
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 6
Reactant of Route 6
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.